Adosterol (incomplete stereochemistry)
Overview
Description
Adosterol (incomplete stereochemistry) is a synthetic chemical compound known for its complex stereochemistry. It is classified as a norcholestenol iodomethyl compound and has the chemical formula C₂₇H₄₅IO . This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adosterol (incomplete stereochemistry) involves multiple steps, starting from simpler steroidal precursors. The key steps include iodination and subsequent cyclization reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of Adosterol (incomplete stereochemistry) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the desired stereochemistry. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Adosterol (incomplete stereochemistry) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like iodine and bromine.
Major Products
The major products formed from these reactions include various oxo, reduced, and substituted derivatives of Adosterol (incomplete stereochemistry) .
Scientific Research Applications
Adosterol (incomplete stereochemistry) has several scientific research applications, including:
Chemistry: Used as a model compound for studying stereochemical effects in organic reactions.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the field of endocrinology.
Industry: Used in the synthesis of other complex steroidal compounds.
Mechanism of Action
The mechanism of action of Adosterol (incomplete stereochemistry) involves its interaction with specific molecular targets and pathways. It is known to interact with steroid receptors and enzymes involved in steroid metabolism. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various cellular processes through its stereochemical configuration .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A naturally occurring sterol with a similar tetracyclic structure.
Sitosterol: A plant sterol with a similar structure but different side chains.
Norcholestenol: A precursor compound with a similar core structure but lacking the iodomethyl group.
Uniqueness
Adosterol (incomplete stereochemistry) is unique due to its specific stereochemical configuration and the presence of the iodomethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45IO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHZPCLORSPENH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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